molecular formula C10H12F3NO3S B12102042 1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate CAS No. 1396893-44-9

1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate

Cat. No.: B12102042
CAS No.: 1396893-44-9
M. Wt: 283.27 g/mol
InChI Key: YYBOINGMWTWKGU-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate is a chemical compound with the molecular formula C10H12F3NO3S and a molecular weight of 283.27 g/mol . It is known for its unique structural features, including the presence of trifluoromethyl and pyridine groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate typically involves the reaction of 1,1,1-trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Comparison with Similar Compounds

1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate can be compared with other similar compounds, such as:

Properties

IUPAC Name

[1,1,1-trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO3S/c1-7-4-5-14-8(6-7)9(2,10(11,12)13)17-18(3,15)16/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBOINGMWTWKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(C)(C(F)(F)F)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101147816
Record name 2-Pyridinemethanol, α,4-dimethyl-α-(trifluoromethyl)-, 2-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396893-44-9
Record name 2-Pyridinemethanol, α,4-dimethyl-α-(trifluoromethyl)-, 2-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396893-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinemethanol, α,4-dimethyl-α-(trifluoromethyl)-, 2-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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